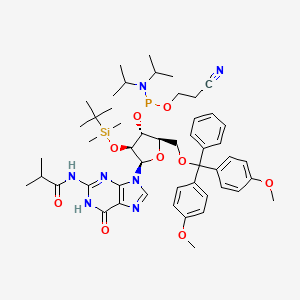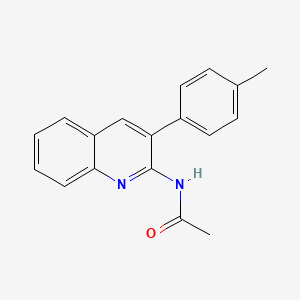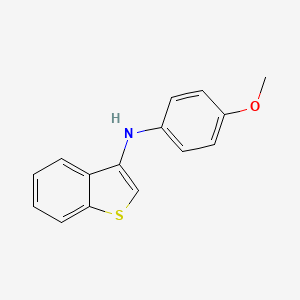
N-(4-methoxyphenyl)-1-benzothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine is a heterocyclic compound that belongs to the class of thiophenes. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine typically involves the reaction of 6-Methoxybenzo[b]thiophene with 4-Iodoanisole. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 6-Methoxybenzo[b]thiophene and 4-Iodoanisole.
Reaction Conditions: The reaction is usually conducted in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Temperature: The reaction is typically carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the thiophene ring, the compound readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the methoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and optoelectronic devices.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases, leading to anti-cancer effects, or modulate neurotransmitter receptors, resulting in anti-inflammatory or anti-anxiety effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share a similar thiophene core and exhibit comparable biological activities.
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole also contain the thiophene nucleus and are used in medicinal applications.
Uniqueness
N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Conclusion
N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine is a versatile compound with significant potential in various scientific fields. Its unique structural features and diverse reactivity make it an important subject of study in medicinal chemistry, material science, and biological research.
Properties
Molecular Formula |
C15H13NOS |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)16-14-10-18-15-5-3-2-4-13(14)15/h2-10,16H,1H3 |
InChI Key |
DIMSHSFRWWPWBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


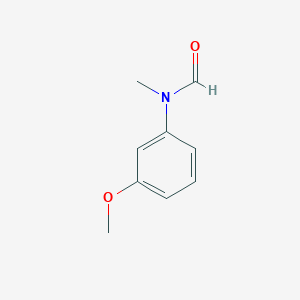
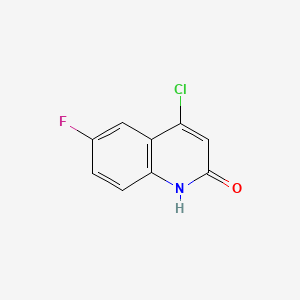
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121662.png)
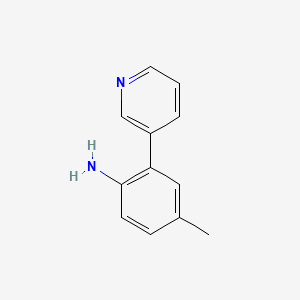
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14121668.png)
![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14121675.png)


![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B14121703.png)
![3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B14121711.png)

![Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate](/img/structure/B14121715.png)
